1-(Methoxymethyl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

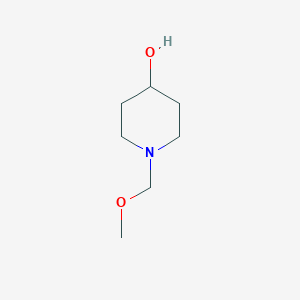

1-(Methoxymethyl)piperidin-4-ol is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the piperidine ring.

Preparation Methods

The synthesis of 1-(Methoxymethyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of piperidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The hydroxyl group at the fourth position can be introduced through subsequent oxidation reactions. Industrial production methods often involve multi-step synthesis, starting from readily available starting materials such as piperidine and methanol .

Chemical Reactions Analysis

1-(Methoxymethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. .

Scientific Research Applications

1-(Methoxymethyl)piperidin-4-ol has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)piperidin-4-ol in biological systems involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 into the cells. This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom of the compound and the receptor, along with hydrophobic interactions involving the methoxymethyl group .

Comparison with Similar Compounds

1-(Methoxymethyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

Piperidin-4-ol: Lacks the methoxymethyl group, making it less lipophilic and potentially less effective in crossing biological membranes.

1-(Hydroxymethyl)piperidin-4-ol: Contains a hydroxymethyl group instead of a methoxymethyl group, which may alter its reactivity and biological activity.

1-(Methoxymethyl)piperidine: Lacks the hydroxyl group at the fourth position, which may affect its solubility and reactivity in certain chemical reactions

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Biological Activity

1-(Methoxymethyl)piperidin-4-ol is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxymethyl group that may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, potentially disrupting bacterial cell wall synthesis and membrane integrity.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, indicating possible neuroprotective roles.

In Vitro Studies

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

- Antibacterial Activity : In vitro assays demonstrated that this compound showed effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics.

- Cell Viability Assays : In cancer cell lines, the compound was tested for cytotoxicity. Results indicated an IC50 value in the micromolar range, suggesting it could inhibit cell growth effectively.

- Mechanistic Studies : The compound's mechanism was further elucidated through flow cytometry and Western blot analyses, revealing activation of apoptotic pathways.

Case Studies

A notable case study involved the use of this compound in a model of bacterial infection. Mice treated with the compound exhibited reduced bacterial load compared to control groups, highlighting its potential as an antimicrobial agent.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other piperidine derivatives:

| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity (IC50) | Neuroprotective Effects |

|---|---|---|---|

| This compound | 16 µg/mL | 5 µM | Moderate |

| Piperidine derivative A | 32 µg/mL | 10 µM | Low |

| Piperidine derivative B | 8 µg/mL | 2 µM | High |

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(methoxymethyl)piperidin-4-ol |

InChI |

InChI=1S/C7H15NO2/c1-10-6-8-4-2-7(9)3-5-8/h7,9H,2-6H2,1H3 |

InChI Key |

ZUVXNJNJRZMKPU-UHFFFAOYSA-N |

Canonical SMILES |

COCN1CCC(CC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.